

5-Iodosalicylic Acid: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: *5-Iodosalicylic acid*

Cat. No.: B043159

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodosalicylic acid is a halogenated derivative of salicylic acid that has emerged as a crucial building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.^[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. The presence of the iodine atom is particularly significant, as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.^{[1][2]} This guide provides a comprehensive overview of the properties, reactivity, and synthetic applications of **5-iodosalicylic acid**, with a focus on its utility in drug discovery and development.

Physicochemical Properties

5-Iodosalicylic acid is a white to off-white crystalline powder with a melting point in the range of 194-204°C. It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and acetone.^[1] Key properties are summarized in the table below.

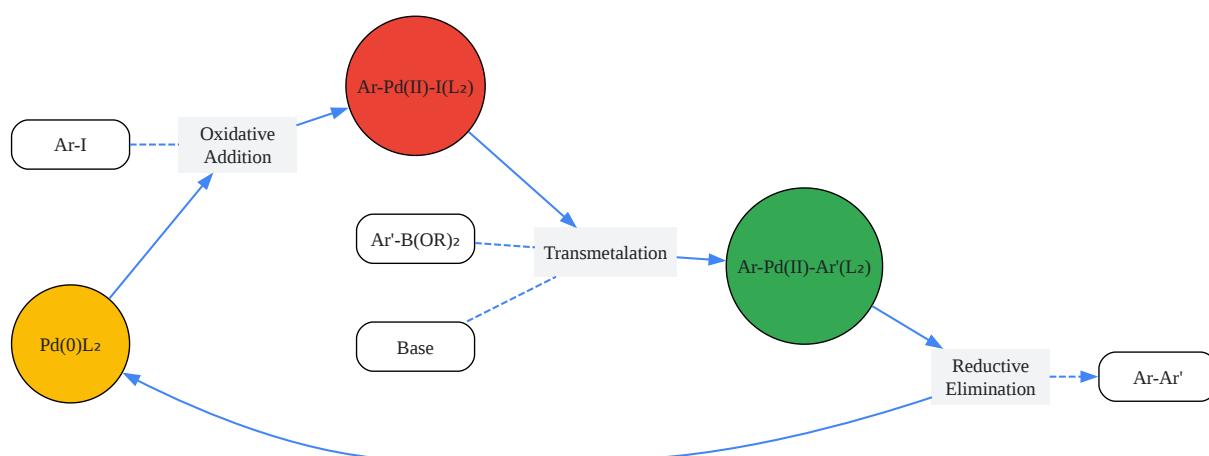
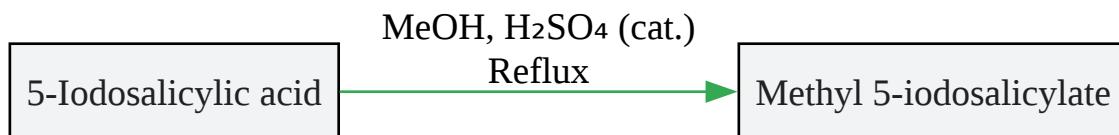
Property	Value	Reference(s)
Molecular Formula	$C_7H_5IO_3$	
Molecular Weight	264.02 g/mol	
Melting Point	194-204 °C	
Appearance	White to cream to pale yellow crystals or powder	
IUPAC Name	2-hydroxy-5-iodobenzoic acid	
CAS Number	119-30-2	

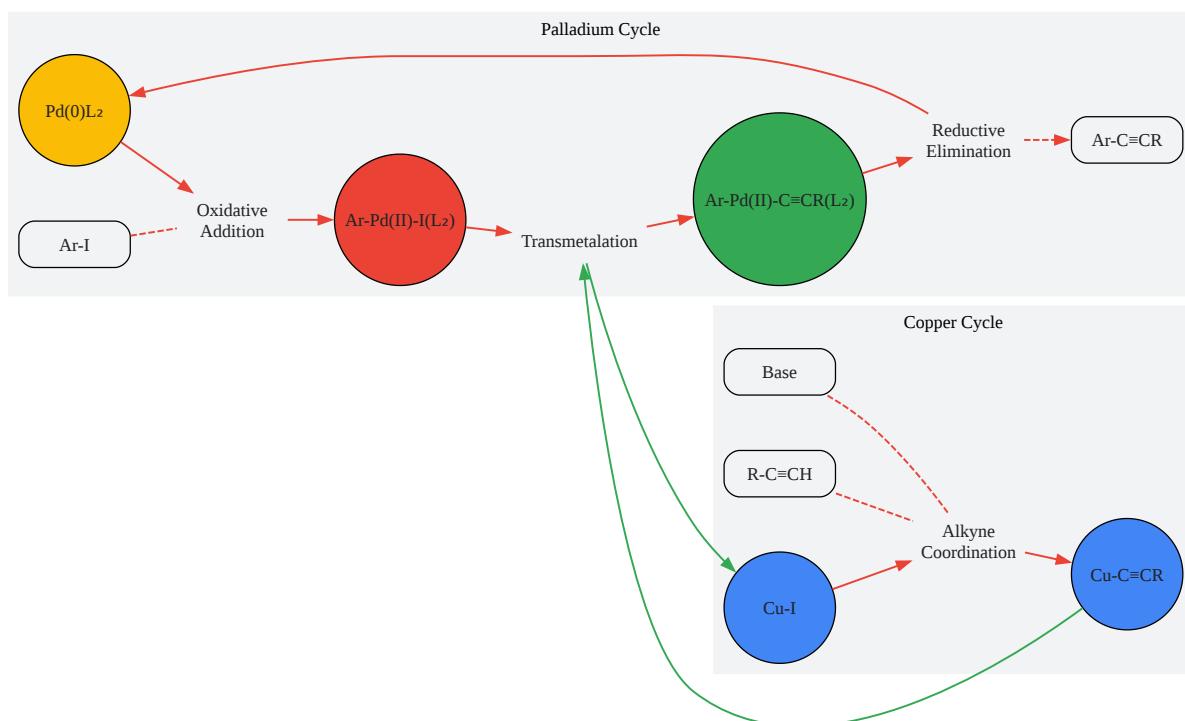
Core Reactivity and Synthetic Applications

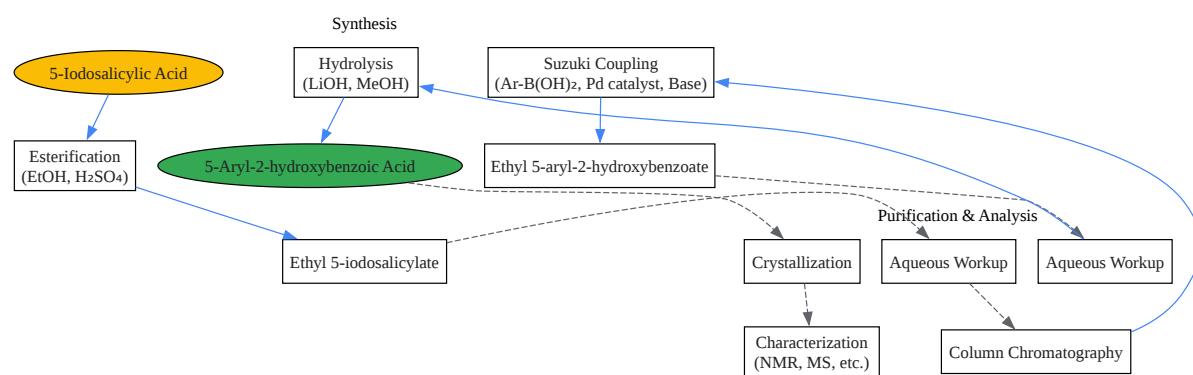
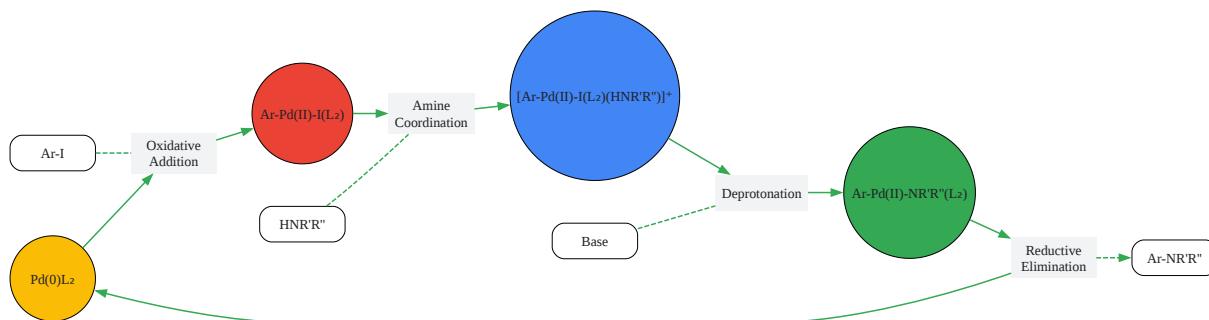
The synthetic utility of **5-iodosalicylic acid** stems from the reactivity of its three functional groups: the carboxylic acid, the hydroxyl group, and the carbon-iodine bond. While the carboxylic acid and hydroxyl groups can undergo traditional reactions such as esterification and etherification, the C-I bond is the primary site for modern cross-coupling chemistry.

Esterification

The carboxylic acid moiety of **5-iodosalicylic acid** can be readily esterified to protect the acid functionality or to modify the compound's properties. This is often a necessary first step before subjecting the molecule to cross-coupling reactions, as the free carboxylic acid can sometimes interfere with the catalytic cycle.







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References

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- 2. 2-Hydroxy-5-(phenylethynyl)benzoic acid | C15H10O3 | CID 4344716 - PubChem [pubchem.ncbi.nlm.nih.gov]
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